2,4,5-Trimethoxybenzoic acid
Overview
Description
2,4,5-Trimethoxybenzoic acid: is an organic compound with the molecular formula C10H12O5 . It is a derivative of benzoic acid, where three hydrogen atoms on the benzene ring are replaced by methoxy groups (-OCH3) at the 2, 4, and 5 positions. This compound is known for its white crystalline appearance and is used in various chemical and pharmaceutical applications .
Mechanism of Action
Target of Action
2,4,5-Trimethoxybenzoic acid is a compound identified in purple perilla extracts . It primarily targets M1 macrophages , which play a crucial role in mediating inflammation in diabetes .
Mode of Action
The compound interacts with M1 macrophages and inhibits their phenotype-mediated inflammation . This interaction and the resulting changes help to alleviate the inflammatory response associated with diabetes .
Biochemical Pathways
It’s known that the compound’s action on m1 macrophages influences the inflammatory pathways associated with diabetes .
Result of Action
The primary result of 2,4,5-Trimethoxybenicoic acid’s action is the inhibition of M1 macrophage phenotype-mediated inflammation . This leads to a reduction in inflammation in diabetes, potentially alleviating the symptoms of the disease .
Biochemical Analysis
Biochemical Properties
2,4,5-Trimethoxybenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in oxidative stress responses. For instance, it has been observed to inhibit the activity of certain oxidases, thereby reducing the production of reactive oxygen species (ROS). This interaction helps in protecting cells from oxidative damage. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can influence various cellular pathways .
Cellular Effects
The effects of this compound on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation. It also affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites. These effects highlight the compound’s potential in regulating cellular functions and maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, it has been found to inhibit the activity of certain kinases, which are crucial for cell signaling pathways. This inhibition can result in the downregulation of pro-inflammatory signaling cascades. Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with sustained modulation of cellular pathways, although the specific effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to exert beneficial effects, such as reducing oxidative stress and inflammation. At higher doses, it can lead to toxic effects, including cellular damage and disruption of metabolic processes. The threshold for these effects depends on the specific animal model and the duration of exposure. It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. The compound’s effects on metabolic flux and metabolite levels are important considerations in understanding its overall impact on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, it can be transported into cells via organic anion transporters, which facilitate its uptake and distribution. The compound’s localization within cells can affect its activity and function, highlighting the importance of understanding its transport mechanisms .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound can accumulate in the mitochondria, where it may exert its effects on mitochondrial function and oxidative stress responses. Understanding the subcellular localization of this compound is crucial for elucidating its precise mechanisms of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,5-Trimethoxybenzoic acid can be synthesized through the methoxylation of benzoic acid derivatives. One common method involves the reaction of 1,2,4-trimethoxybenzene with bromomethane in the presence of sulfuric acid to produce 2,4,5-trimethoxybenzene. This intermediate is then hydrolyzed using a base to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale methoxylation reactions followed by purification processes such as recrystallization. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Trimethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted benzoic acids.
Scientific Research Applications
Chemistry: 2,4,5-Trimethoxybenzoic acid is used as a precursor in organic synthesis, particularly in the preparation of complex molecules and as an intermediate in the synthesis of pharmaceuticals .
Biology: In biological research, it is used to study the effects of methoxy groups on biological activity and to develop new bioactive compounds .
Medicine: It serves as an intermediate in the synthesis of drugs, including those used to treat functional dyspepsia and other gastrointestinal disorders .
Industry: The compound is used in the production of dyes, fragrances, and other industrial chemicals .
Comparison with Similar Compounds
3,4,5-Trimethoxybenzoic acid (Eudesmic acid): Similar in structure but with methoxy groups at different positions.
2,3,4-Trimethoxybenzoic acid: Another isomer with methoxy groups at the 2, 3, and 4 positions
Uniqueness: 2,4,5-Trimethoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable in specific synthetic and medicinal applications .
Properties
IUPAC Name |
2,4,5-trimethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-13-7-5-9(15-3)8(14-2)4-6(7)10(11)12/h4-5H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZUCOGWKYOPID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060076 | |
Record name | Benzoic acid, 2,4,5-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Fine white crystalline powder; [Acros Organics MSDS] | |
Record name | 2,4,5-Trimethoxybenzoic acid | |
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CAS No. |
490-64-2 | |
Record name | 2,4,5-Trimethoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=490-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,4,5-Trimethoxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490642 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2,4,5-trimethoxy- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2,4,5-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,5-trimethoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.015 | |
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Record name | 2,4,5-Trimethoxybenzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WDU77RBH9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
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